Physicochemical Properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Technical Guide
Physicochemical Properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, a molecule of interest in various research and development applications. Due to the limited availability of experimental data for this specific compound, this guide also presents data for the closely related analogue, tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8), to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining these key physicochemical parameters are provided.
Overview of Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, influencing its suitability for specific applications, including drug development where factors like absorption, distribution, metabolism, and excretion (ADME) are paramount. For tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, understanding properties such as its molecular weight, boiling and melting points, solubility, pKa, and lipophilicity (logP) is essential for its effective use.
Quantitative Data Summary
The following table summarizes the available physicochemical data for the related compound, tert-Butyl (2-aminoethyl)carbamate (CAS: 57260-73-8) . These values provide an estimate for the properties of tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 160.21 g/mol | [1][2][3][5] |
| Boiling Point | 72-80 °C at 0.1 mmHg | [5][6] |
| Density | 1.012 g/mL at 20 °C | [6] |
| Refractive Index | n20/D 1.458 | [5] |
| Appearance | Clear colorless to very light yellow oily liquid | [6] |
| Solubility | Miscible with methanol and chloroform. Slightly miscible with water. | [6] |
Experimental Protocols
The determination of the physicochemical properties of a novel compound like tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Protocol:
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A small, dry sample of the compound is finely powdered.
-
The powdered sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[8][9]
-
The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.
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The sample is heated slowly, at a rate of approximately 2°C per minute, to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point range is reported as T1-T2.
Determination of Boiling Point
For liquid compounds, the boiling point is a fundamental physical property. For compounds that may decompose at atmospheric pressure, distillation under reduced pressure is employed.
Protocol (Micro-scale):
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A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability.
Protocol (Gravimetric Method): [10]
-
An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated, and the container with the residue is dried to a constant weight.
-
The mass of the dissolved solute is determined, and the solubility is calculated and expressed in terms such as g/L or mol/L.
Determination of pKa
The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at a given pH. For polyamines, potentiometric titration is a common method for pKa determination.[11][12]
Protocol (Potentiometric Titration):
-
A solution of the amine is prepared in water or a suitable co-solvent at a known concentration.
-
The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a polyamine, multiple inflection points and corresponding pKa values may be observed.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for experimental logP determination.[13][14]
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Visualizations
The following diagrams illustrate a representative experimental workflow for the synthesis of a related carbamate-protected diamine and a general workflow for the determination of key physicochemical properties.
Caption: Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.
Caption: General workflow for determining physicochemical properties.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. tert-Butyl N-(2-aminoethyl)carbamate | CAS 57260-73-8 | Catsyn [catsyn.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 7. athabascau.ca [athabascau.ca]
- 8. scribd.com [scribd.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. encyclopedia.pub [encyclopedia.pub]

